molecular formula C7H9ClN4 B1455214 ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride CAS No. 1314394-12-1

([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride

Cat. No.: B1455214
CAS No.: 1314394-12-1
M. Wt: 184.62 g/mol
InChI Key: ALPIPOOPEGKBAM-UHFFFAOYSA-N
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Description

“([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride” is a chemical compound with the empirical formula C7H10Cl2N4. Its molecular weight is 221.09 . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

A series of novel 3-methylphosphonylated [1,2,4]triazolo[4,3-a]pyridines was synthesized through a 5-exo-dig-type cyclization of chloroethynylphosphonates and commercially available N-unsubstituted 2-hydrazinylpyridines .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string Cl.Cl.NCc1nnc2ccccn12 .


Chemical Reactions Analysis

The reaction of chloroethynylphosphonates with 2-hydrazinylpyridines proceeds through a 5-endo-dig cyclization to form imidazo[1,2-a]pyridines .

Scientific Research Applications

Applications in Organic Synthesis and Fine Chemical Production

  • Triazole derivatives, including those related to ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride, are pivotal in the fine organic synthesis industry. They serve as raw materials for producing pharmaceuticals, dyes, high-energy materials, and corrosion inhibitors. Their versatility is attributed to the reactivity of the triazole ring, which participates in various chemical reactions, offering pathways to synthesize complex molecules essential in agriculture, medicine, and advanced materials technology (Nazarov et al., 2021).

Pharmaceutical and Medicinal Chemistry

  • Triazole derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. For instance, 1,2,4-triazole-containing hybrids have shown potential against antibiotic-resistant Staphylococcus aureus strains, demonstrating the critical role of triazole chemistry in addressing emerging health threats (Jie Li & Junwei Zhang, 2021).
  • The versatility of 1,2,4-triazoles in synthesizing compounds with significant therapeutic potential has been highlighted, especially in creating new drugs with diverse biological activities. This includes developments in anti-inflammatory, antimicrobial, antitumoral, and antiviral agents, underscoring the importance of triazole derivatives in modern drug discovery (V. Ferreira et al., 2013).

Materials Science and Corrosion Inhibition

  • The application of triazole derivatives in materials science, particularly as corrosion inhibitors, showcases their chemical stability and ability to form protective layers on metal surfaces. This property is critical in extending the lifespan of metals used in industrial applications, making triazole-based compounds valuable in the development of more durable materials (Hrimla et al., 2021).

Safety and Hazards

While specific safety and hazard information for this compound isn’t available, similar compounds like 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one have hazard statements H315 - H319 - H335, indicating potential for skin and eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with biomolecules often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzyme activity .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Additionally, it affects cell cycle progression, leading to cell cycle arrest at specific phases .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins . Moreover, it can activate or inhibit specific signaling pathways, contributing to its diverse biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function, which are important considerations for its use in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing bacterial infections . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for its use in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . The compound can also affect the levels of various metabolites, influencing metabolic flux and overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.ClH/c8-5-7-10-9-6-3-1-2-4-11(6)7;/h1-4H,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPIPOOPEGKBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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